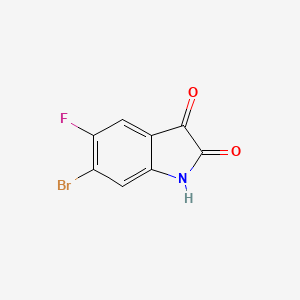

6-Bromo-5-fluoroindoline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWODPNMMHAURNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 6-Bromo-5-fluoroindoline-2,3-dione: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Isatins

6-Bromo-5-fluoroindoline-2,3-dione, also known as 6-bromo-5-fluoroisatin, is a halogenated heterocyclic compound built upon the privileged isatin scaffold. The isatin core, an indole-1H-2,3-dione, is a versatile and valuable building block in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic placement of both a bromine and a fluorine atom on the benzene ring of the isatin core significantly modulates the molecule's physicochemical properties. This dual halogenation can enhance metabolic stability, improve cell membrane permeability, and provide specific vectors for further chemical modification, making this compound a compound of considerable interest for contemporary drug discovery programs.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its emerging role as a key intermediate in the development of targeted therapeutics.

Core Properties and Characterization

Identifying and verifying the core properties of a chemical entity is the foundational step in its application for research and development.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, based on data from various chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 1374208-41-9 | [4][5] |

| Molecular Formula | C₈H₃BrFNO₂ | [5][6] |

| Molecular Weight | 244.02 g/mol | [5][6] |

| Appearance | Solid | [6] |

| Purity | Typically ≥97% | [5] |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) | [6] |

| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 7.48 ± 0.20 | [6] |

Spectroscopic Characterization

While detailed spectra are often provided by suppliers upon request, a comprehensive analysis of related bromo- and fluoro-substituted isatins allows for the prediction of key spectroscopic features essential for structural confirmation.[7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C-4 and C-7 positions of the indoline ring. The N-H proton of the lactam will appear as a broad singlet, typically downfield.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (C-2 and C-3), with the C-3 carbonyl typically appearing further downfield. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

-

IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the N-H stretching vibration and the two carbonyl (C=O) stretching vibrations of the dione moiety.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

Synthesis and Reactivity

The synthesis of substituted isatins is a well-established field of organic chemistry, with several named reactions providing reliable routes to this scaffold.

Proposed Synthetic Pathway: The Sandmeyer Isatin Synthesis

A logical and widely used method for the preparation of substituted isatins is the Sandmeyer isatin synthesis.[10][11] This two-step process begins with a suitably substituted aniline. For the synthesis of this compound, the key starting material would be 4-bromo-3-fluoroaniline.

The proposed workflow is as follows:

Experimental Protocol (General Procedure):

-

Step 1: Synthesis of N-(4-bromo-3-fluorophenyl)-2-(hydroxyimino)acetamide.

-

Dissolve 4-bromo-3-fluoroaniline in an acidic aqueous solution.

-

Separately, prepare a solution of chloral hydrate and hydroxylamine hydrochloride.

-

Combine the solutions and heat the mixture. The isonitrosoacetanilide intermediate will precipitate upon cooling or salting out with sodium sulfate.[11]

-

Filter and wash the solid product.

-

-

Step 2: Synthesis of this compound.

-

Add the dried isonitrosoacetanilide from Step 1 portion-wise to pre-warmed concentrated sulfuric acid, maintaining the temperature between 65-75 °C.

-

After the addition is complete, the reaction mixture is typically heated briefly to around 80 °C to ensure complete cyclization.

-

Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude isatin product.

-

Filter, wash thoroughly with cold water to remove residual acid, and dry. The product can be further purified by recrystallization.

-

Causality Behind Experimental Choices:

-

The use of chloral hydrate and hydroxylamine generates an electrophilic species in situ that reacts with the aniline.

-

Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent in the final cyclization step, promoting the intramolecular electrophilic aromatic substitution that forms the five-membered ring.

Key Reactive Sites and Expected Reactivity

The isatin scaffold is characterized by several reactive sites, which allow for a diverse range of chemical transformations.

-

N-H Acidity: The proton on the nitrogen is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.[7]

-

C-3 Carbonyl Electrophilicity: The ketone at the C-3 position is highly electrophilic and readily undergoes condensation reactions with a variety of nucleophiles, including active methylene compounds (e.g., in aldol-type reactions) and amines. This is the most common site for derivatization.

-

Aromatic Ring: The benzene ring, while already substituted, can potentially undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the position of any new group.

Applications in Drug Discovery: A Gateway to Targeted Protein Degradation

The true value of this compound lies in its potential as a sophisticated building block for high-value therapeutics, particularly in the burgeoning field of targeted protein degradation.

Role as an Intermediate for Cereblon (CRBN) E3 Ligase Modulators

A key application area for structurally related compounds is in the synthesis of ligands for Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[12] Small molecules that bind to Cereblon can modulate its activity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism is exploited by a class of drugs known as Immunomodulatory Drugs (IMiDs®) and is the foundational principle behind many Proteolysis-Targeting Chimeras (PROTACs).

The core chemical structure that binds to Cereblon is often a glutarimide moiety attached to a phthalimide or a related bicyclic aromatic structure, such as an isoindolinone.[12][13] Bromo- and fluoro-substituted isoindolinones are key intermediates in the synthesis of next-generation Cereblon modulators and PROTACs.[14] The halogen atoms serve as handles for introducing linkers or other pharmacophoric elements via cross-coupling reactions.

While direct literature on the use of this compound is emerging, its structural analogy to the corresponding isoindolinone precursors strongly suggests its utility in this area. The isatin core can be envisioned as a precursor to the required isoindolinone scaffold, or derivatives could be designed to interact with Cereblon in novel ways.

Safety and Handling

Due to incomplete safety data, this compound should be handled with caution in a laboratory setting.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.

Conclusion and Future Outlook

This compound is more than just another halogenated heterocyclic compound. Its strategic combination of the versatile isatin core with fluorine and bromine substituents positions it as a highly valuable intermediate for advanced applications in medicinal chemistry. While its immediate use may be in materials science as a dye or in optoelectronics, its greatest potential lies in serving as a sophisticated building block for the next generation of targeted therapeutics. As researchers continue to explore novel ligands for E3 ligases and develop more complex PROTACs, the demand for precisely functionalized scaffolds like this compound is set to increase, making it a key compound for innovation in drug discovery.

References

- 1. 6-BROMO-5-FLUOROINDOLIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynce.com [biosynce.com]

- 4. 1374208-41-9|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. biosynce.com [biosynce.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. synarchive.com [synarchive.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 13. biosynce.com [biosynce.com]

- 14. researchgate.net [researchgate.net]

6-Bromo-5-fluoroindoline-2,3-dione molecular structure and weight

An In-Depth Technical Guide to 6-Bromo-5-fluoroindoline-2,3-dione: Molecular Structure, Properties, and Synthetic Insights

Introduction

This compound, also commonly known as 6-bromo-5-fluoroisatin, is a halogenated heterocyclic compound built upon the versatile isatin scaffold. The strategic placement of both a bromine and a fluorine atom on the aromatic ring makes this molecule a subject of significant interest for researchers in medicinal chemistry and materials science. The isatin core is a privileged structure in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer and antiviral properties.

The introduction of halogen atoms, particularly fluorine, is a cornerstone strategy in modern drug design. Fluorine can drastically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Bromine, on the other hand, provides steric bulk, can participate in halogen bonding interactions, and serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

This guide offers a detailed examination of the molecular structure, physicochemical properties, and synthetic considerations for this compound, providing a foundational resource for scientists leveraging this compound in their research.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a bicyclic system where a benzene ring is fused to a five-membered pyrrolidine ring containing two ketone groups at positions 2 and 3. The key feature is the substitution on the benzene ring, with a fluorine atom at position 5 and a bromine atom at position 6.

Caption: 2D Molecular Structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1374208-41-9 | [2][3][4] |

| Molecular Formula | C₈H₃BrFNO₂ | [2][3][4] |

| Molecular Weight | 244.02 g/mol | [2][4][5] |

| Appearance | Solid | [2] |

| Density | 1.9 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 7.48 ± 0.20 | [2] |

| Solubility | Soluble in methanol, ethanol, DMSO | [2] |

| SMILES | O=C1NC2=C(C=C(F)C(Br)=C2)C1=O | [3][4] |

Synthetic Approach and Experimental Protocol

Below is a representative, multi-step protocol for a precursor, which provides critical insight into the chemistry required to construct the core scaffold.

Protocol: Synthesis of a Key Precursor, 6-Bromo-5-fluoroindolin-2-one[6]

This protocol demonstrates the construction of the halogenated indolinone ring system, which can be further oxidized to the desired dione product.

Step 1: Malonate Addition to a Nitroaromatic Ring

-

Objective: To introduce a carbon-based substituent that will ultimately form the five-membered ring.

-

Procedure:

-

Suspend sodium hydride (NaH, 60% in mineral oil) in anhydrous dioxane and cool the mixture to approximately 10-12°C. NaH serves as a strong base to deprotonate dimethyl malonate.

-

Slowly add a solution of 1-bromo-2,4-difluoro-5-nitrobenzene and dimethyl malonate in dioxane to the NaH suspension, maintaining the temperature below 15°C to control the exothermic reaction and gas evolution.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., tert-butyl methyl ether), wash the organic phase, and dry it over sodium sulfate.

-

Evaporate the solvent to yield the crude dimethyl 2-(4-bromo-5-fluoro-2-nitrophenyl)-malonate product.

-

Step 2: Hydrolysis, Decarboxylation, and Reductive Cyclization

-

Objective: To hydrolyze the ester groups, remove one carboxyl group, and form the indolin-2-one ring.

-

Procedure:

-

Heat the crude malonate product from Step 1 under reflux with 6 M aqueous hydrochloric acid (HCl) for several hours. The strong acidic conditions facilitate ester hydrolysis, decarboxylation, and the reduction of the nitro group (often with concomitant cyclization) to form the heterocyclic ring.

-

Cool the reaction mixture to induce precipitation of the product.

-

Filter the precipitate, wash with water and a non-polar solvent like n-pentane, and dry to obtain 6-bromo-5-fluoroindolin-2-one.

-

References

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. biosynce.com [biosynce.com]

- 3. 1374208-41-9|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. capotchem.com [capotchem.com]

- 6. 6-BROMO-5-FLUOROINDOLIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectral Data Analysis of 6-Bromo-5-fluoroindoline-2,3-dione

Introduction: The Structural Significance of 6-Bromo-5-fluoroindoline-2,3-dione

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, serving as versatile precursors for a multitude of biologically active compounds.[1] The isatin scaffold, featuring a fused aromatic and pyrrole ring system, is a privileged structure found in various natural products and synthetic drugs.[1][2] The specific compound of interest, this compound (CAS 1374208-41-9), introduces a unique halogenation pattern on the benzene ring.[3] The presence of both a bromine and a fluorine atom is anticipated to significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of high interest for drug development professionals.

Halogenated isatins, particularly bromo-substituted derivatives, have demonstrated potent anti-cancer activities.[1] Furthermore, the strategic placement of electron-withdrawing groups like fluorine and bromine can profoundly influence the reactivity of the C3-carbonyl group, a key site for synthetic elaboration.[4] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of synthetic intermediates. This guide provides a comprehensive analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize this compound. As direct experimental spectra for this specific molecule are not widely published, this analysis will proceed based on established spectroscopic principles and data from closely related analogs, providing a robust predictive framework for researchers.

Methodology: A Validated Approach to Spectral Acquisition

The protocols outlined below represent a standardized, self-validating workflow for the characterization of isatin derivatives. The choice of solvents and instrumentation parameters is critical for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice for isatins due to its excellent solubilizing power and its ability to engage in hydrogen bonding, which helps in observing the N-H proton signal that might otherwise exchange too rapidly. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. A total of 16-32 scans are typically averaged to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. A spectral width of ~200-220 ppm is appropriate.

-

2D NMR (Optional but Recommended) : For unambiguous assignment, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments should be performed to correlate proton signals with their directly attached carbons and to identify long-range (2-3 bond) C-H couplings, respectively.[5]

Mass Spectrometry (MS) Protocol

-

Ionization Technique : Electron Ionization (EI) is a standard "hard" ionization technique that provides reproducible fragmentation patterns useful for structural elucidation and library matching.[6] For confirmation of the molecular weight, a "soft" ionization technique like Electrospray Ionization (ESI) can be used, which typically yields a strong protonated molecule peak [M+H]⁺.[7]

-

Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system is suitable for EI analysis of a thermally stable compound like this. For ESI, a Liquid Chromatography-Mass Spectrometry (LC-MS) system is used.

-

EI-MS Parameters : In a typical EI experiment, electrons with 70 eV of energy are used to ionize the sample. The mass analyzer (e.g., a quadrupole) scans a mass range from m/z 40 to 400.

-

Data Analysis : Analyze the resulting spectrum for the molecular ion peak (M⁺•) and characteristic fragmentation patterns. Pay close attention to isotopic patterns, especially for bromine.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation : The spectrum can be acquired using either the KBr pellet technique or Attenuated Total Reflectance (ATR). ATR is often preferred as it requires minimal sample preparation and is non-destructive.[8]

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Acquisition : The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Spectral Data Interpretation and Analysis

Molecular Structure and Atom Numbering

For clarity in the following spectral analysis, the standard IUPAC numbering for the indoline-2,3-dione core will be used.

Caption: IUPAC numbering of this compound.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum in DMSO-d₆ is expected to show three distinct signals: two in the aromatic region and one broad singlet for the N-H proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

-

N-H Proton (H1) : The amide proton on N1 is expected to appear as a broad singlet at a downfield chemical shift, typically around δ 11.0-11.5 ppm . This is characteristic of isatin derivatives in DMSO-d₆.[9]

-

Aromatic Protons (H4, H7) :

-

The fluorine at C5 is a moderately deactivating group but is ortho, para-directing, exerting a shielding effect (electron-donating via resonance) on the ortho (C4) and para (C6) positions.[10]

-

The bromine at C6 is also deactivating and ortho, para-directing.

-

The combined inductive electron-withdrawing effects of the halogens and the carbonyl groups will shift both protons downfield relative to benzene (7.3 ppm).

-

H7 Proton : This proton is ortho to the electron-withdrawing amide carbonyl group (C7a) and meta to the fluorine. It is expected to be the most downfield of the aromatic protons. We predict its signal to appear around δ 7.6-7.8 ppm as a doublet, due to coupling with the fluorine atom (³J(H,F) coupling is typically 6-9 Hz).

-

H4 Proton : This proton is ortho to the fluorine atom and will exhibit a large coupling constant with it (³J(H,F)). It is also para to the bromine atom. This proton is expected to appear further upfield than H7, predicted around δ 7.1-7.3 ppm , as a doublet due to the strong ortho H-F coupling (³J(H,F) ~ 8-10 Hz).

-

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Carbonyl Carbons (C2, C3) : The two carbonyl carbons are the most deshielded. The C2 (amide) carbonyl typically resonates slightly upfield of the C3 (ketone) carbonyl.

-

C2 : Predicted around δ 158-160 ppm .

-

C3 : Predicted around δ 182-184 ppm .[11]

-

-

Aromatic Carbons :

-

C5 (C-F) : The carbon directly attached to the fluorine will show a very large one-bond coupling constant (¹J(C,F) ~ 240-250 Hz) and will be significantly shifted downfield. Predicted around δ 157-160 ppm (d, ¹J(C,F)) .

-

C6 (C-Br) : The carbon attached to bromine will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect". Predicted around δ 115-118 ppm .

-

C3a & C7a : These are quaternary carbons involved in the ring fusion. C7a, adjacent to the nitrogen, will be further downfield. Predicted C7a: δ 150-152 ppm and C3a: δ 118-120 ppm .

-

C4 & C7 : These methine carbons will show smaller C-F couplings. C4 is ortho to the fluorine and will show a ²J(C,F) coupling of ~20-25 Hz. C7 is meta to the fluorine, showing a smaller ³J(C,F) coupling of ~7-10 Hz. Predicted C4: δ 114-116 ppm (d, ²J(C,F)) and C7: δ 112-114 ppm (d, ³J(C,F)) .

-

Mass Spectrometry (MS) Fragmentation Analysis

Electron Ionization (EI) mass spectrometry will induce characteristic fragmentation of the molecule.

-

Molecular Ion (M⁺•) : The molecular weight of C₈H₃BrFNO₂ is 243.93 g/mol . Due to the presence of one bromine atom, the molecular ion will appear as a characteristic doublet of peaks with a ~1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[12]

-

m/z 243 : Corresponding to the molecule containing ⁷⁹Br.

-

m/z 245 : Corresponding to the molecule containing ⁸¹Br. This M+2 peak is a definitive indicator of a monobrominated compound.[12]

-

-

Key Fragmentation Pathways : The fragmentation of isatins is well-documented and typically initiated by the loss of neutral molecules from the five-membered ring.[6]

-

Loss of CO (α-cleavage) : The initial and most common fragmentation step for isatins is the loss of a carbon monoxide molecule from the C2 position, leading to a fragment ion.

-

[M - CO]⁺• → m/z 215 / 217

-

-

Subsequent Loss of CO : The resulting ion can lose the second CO molecule.

-

[M - 2CO]⁺• → m/z 187 / 189

-

-

Loss of Bromine Radical : Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br). This can happen from the molecular ion or subsequent fragments.

-

[M - Br]⁺ → m/z 164

-

-

Loss of HCN : The remaining heterocyclic ring structure can fragment further by losing HCN.

-

[M - 2CO - HCN]⁺ → m/z 160 / 162

-

-

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1374208-41-9|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 10. youtube.com [youtube.com]

- 11. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 6-Bromo-5-fluoroisatin

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential mechanism of action of the synthetic compound 6-Bromo-5-fluoroisatin. As a Senior Application Scientist, the following content is synthesized from both established principles of medicinal chemistry and extrapolated insights from the known biological activities of structurally related isatin analogs. We will delve into a plausible mechanistic hypothesis and outline a robust experimental framework for its validation.

Introduction: The Isatin Scaffold and the Power of Halogenation

The isatin core, an indole-2,3-dione, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5] Its rigid, planar structure and the presence of two carbonyl groups make it an ideal platform for chemical modifications to modulate its pharmacological profile.

The introduction of halogens, such as bromine and fluorine, onto the isatin ring is a well-established strategy to enhance the therapeutic potential of the parent compound. Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][6] Specifically, fluorine substitution can increase metabolic stability and binding affinity, while bromine can enhance potency.[1][3][6] The combination of both a bromo and a fluoro group on the isatin scaffold, as in 6-Bromo-5-fluoroisatin, suggests a compound designed for potent and specific biological activity.

A Hypothesized Mechanism of Action: Dual-Pronged Attack on Cancer Cell Proliferation

Based on the known activities of halogenated isatins, we propose a potential dual-pronged mechanism of action for 6-Bromo-5-fluoroisatin, primarily centered on the induction of apoptosis and the inhibition of key cellular kinases involved in cancer cell proliferation and survival.

Induction of Caspase-Independent Apoptosis

Studies on 6-bromoisatin have shown its ability to induce apoptosis in colon cancer cells without the activation of caspase-3, suggesting a caspase-independent pathway.[7] This could involve the modulation of the Akt signaling pathway, a critical regulator of cell survival.[7] We hypothesize that 6-Bromo-5-fluoroisatin may similarly trigger apoptosis through a caspase-independent mechanism, potentially by downregulating the pro-survival Akt pathway.

Inhibition of Pro-Survival Kinases

The isatin scaffold is a known constituent of several kinase inhibitors.[8] For instance, sunitinib, a fluorinated isatin derivative, is an approved anticancer drug that targets multiple receptor tyrosine kinases.[7] Furthermore, isatin derivatives have been shown to inhibit kinases such as GSK-3β and PDK1.[8] The presence of both bromine and fluorine in 6-Bromo-5-fluoroisatin could confer potent inhibitory activity against a spectrum of kinases crucial for cancer cell proliferation and survival, such as Bruton's tyrosine kinase (BTK) or other kinases implicated in oncogenic signaling.[9]

The proposed dual mechanism is depicted in the following signaling pathway diagram:

Caption: Proposed dual mechanism of 6-Bromo-5-fluoroisatin.

Experimental Validation: A Step-by-Step Methodological Framework

To investigate the hypothesized mechanism of action, a series of in vitro experiments are proposed. The following protocols are designed to be self-validating, with clear endpoints and controls.

Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and pro-apoptotic effects of 6-Bromo-5-fluoroisatin on cancer cell lines.

Experimental Workflow:

Caption: Experimental workflow for assessing cytotoxicity.

Protocol:

-

Cell Culture: Culture selected cancer cell lines (e.g., HT-29 colon cancer, MCF-7 breast cancer) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a serial dilution of 6-Bromo-5-fluoroisatin (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

MTT Assay: Assess cell viability using a standard MTT assay. Measure absorbance at 570 nm.

-

Annexin V/PI Staining: Stain treated cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic and necrotic cells.

-

Caspase-3/7 Activity Assay: Measure caspase-3 and -7 activity using a luminescent assay to determine the involvement of the canonical caspase pathway.

| Parameter | Expected Outcome with 6-Bromo-5-fluoroisatin |

| IC50 (µM) | Dose-dependent decrease in cell viability, with a calculable IC50 value. |

| % Apoptotic Cells | Significant increase in the Annexin V positive cell population. |

| Caspase-3/7 Activity | Minimal to no increase, suggesting a caspase-independent mechanism. |

Kinase Inhibition Profiling

Objective: To identify the specific kinases inhibited by 6-Bromo-5-fluoroisatin.

Protocol:

-

In Vitro Kinase Panel Screen: Submit 6-Bromo-5-fluoroisatin for screening against a broad panel of recombinant human kinases (e.g., a 96-kinase panel) at a fixed concentration (e.g., 10 µM).

-

Dose-Response Analysis: For any "hit" kinases (e.g., >50% inhibition), perform a dose-response analysis to determine the IC50 value. This can be done using a radiometric or fluorescence-based kinase assay.

-

Competitive Binding Assay: To confirm direct inhibition, perform a competitive binding assay (e.g., using a mobility shift assay or surface plasmon resonance) with ATP to determine if 6-Bromo-5-fluoroisatin is an ATP-competitive inhibitor.[10]

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of 6-Bromo-5-fluoroisatin on the Akt signaling pathway.

Protocol:

-

Cell Lysis: Treat cancer cells with 6-Bromo-5-fluoroisatin at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.

-

SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin).

-

Densitometry: Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.

| Protein Target | Expected Outcome with 6-Bromo-5-fluoroisatin |

| p-Akt (Ser473) | Time-dependent decrease in phosphorylation. |

| Total Akt | No significant change. |

Conclusion and Future Directions

The proposed dual mechanism of action for 6-Bromo-5-fluoroisatin, involving caspase-independent apoptosis and kinase inhibition, provides a solid foundation for further investigation. The outlined experimental framework offers a clear path to validate this hypothesis and to elucidate the specific molecular targets of this promising compound. Successful validation would position 6-Bromo-5-fluoroisatin as a strong candidate for further preclinical development as an anticancer agent. Future studies should focus on in vivo efficacy and toxicity profiling in relevant animal models.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study [frontiersin.org]

- 7. 6-Bromoisatin Found in Muricid Mollusc Extracts Inhibits Colon Cancer Cell Proliferation and Induces Apoptosis, Preventing Early Stage Tumor Formation in a Colorectal Cancer Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6 BIO | CAS 667463-62-9 | PDK1 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 9. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proteolytic enzymes. VI. Aromatic amidines as competitive inhibitors of trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety, handling, and storage of 6-Bromo-5-fluoroindoline-2,3-dione

An In-Depth Technical Guide to the Safety, Handling, and Storage of 6-Bromo-5-fluoroindoline-2,3-dione

Foreword for the Research Professional

As a Senior Application Scientist, my primary objective extends beyond mere procedural instruction. It is to foster a deep-seated understanding of the materials we work with, enabling innovation while upholding an uncompromising standard of safety. This guide addresses this compound (also known as 6-Bromo-5-fluoroisatin), a halogenated isatin derivative of significant interest in medicinal chemistry and synthetic programs. Isatin and its analogs are recognized for their broad biological activities, which inherently classifies them as potent, bioactive molecules that demand respect and careful handling.[1]

It is critical to note that comprehensive, peer-reviewed safety and toxicology data for this specific isomer are not extensively published. Therefore, this guide has been meticulously synthesized by grounding our recommendations in the established safety profiles of structurally analogous compounds, including the parent isatin scaffold, its isomers, and other halogenated indoles.[2][3][4][5] This approach, rooted in chemical similarity and established laboratory safety principles, provides a robust framework for managing the risks associated with this reagent.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's identity and properties is the first step in a comprehensive safety assessment.

| Property | Data | Source(s) |

| Chemical Name | This compound | [6] |

| Synonym(s) | 6-Bromo-5-fluoroisatin | [6] |

| CAS Number | 1374208-41-9 | [7] |

| Molecular Formula | C₈H₃BrFNO₂ | [6] |

| Molecular Weight | 244.02 g/mol | [6] |

| Appearance | Data not available; likely a solid powder | N/A |

| Structure | SMILES: O=C1NC2=C(C=C(F)C(Br)=C2)C1=O | [7] |

Section 2: Hazard Identification and Classification

Based on data from closely related analogs like 4-Bromo-5-fluoroindoline-2,3-dione and 5-Fluoroisatin, this compound should be handled as a hazardous substance.[2][4] The primary risks are associated with irritation to the skin, eyes, and respiratory system.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H315 : Causes skin irritation. | [4] |

| Serious Eye Damage/Irritation |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H319 : Causes serious eye irritation. | [4] |

| Specific Target Organ Toxicity (Single Exposure) |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H335 : May cause respiratory irritation. | [4] |

Causality Insight: The electrophilic nature of the dione carbonyls, combined with the presence of halogens (bromine and fluorine), increases the molecule's reactivity and potential to interact with biological macromolecules, leading to the observed irritant effects.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to exposure control is paramount. All handling of this compound solid and its solutions must be performed within a certified chemical fume hood to minimize inhalation risk.

Engineering Controls & Personal Protective Equipment

| Control Type | Specification | Rationale |

| Ventilation | Certified Chemical Fume Hood: All weighing and solution preparation must occur in a fume hood. | Prevents inhalation of fine particulates, which may cause respiratory irritation.[2] |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields (minimum) or chemical splash goggles. | Protects against accidental splashes and airborne powder, preventing serious eye irritation.[2] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, minimum 0.11 mm thickness): Inspect gloves for integrity before use. Dispose of contaminated gloves immediately. | Prevents direct skin contact, which can cause irritation.[2] Double-gloving is recommended for handling larger quantities. |

| Body Protection | Fully buttoned laboratory coat: Ensure cuffs are snug. | Protects skin and personal clothing from contamination. |

| Hygiene | Wash hands thoroughly after handling. [2] An eyewash station and safety shower must be readily accessible.[2] Do not eat, drink, or smoke in the laboratory area.[8] | Standard good laboratory practice to prevent accidental ingestion and cross-contamination. Immediate access to emergency washing facilities is critical for mitigating accidental exposures. |

Safe Handling Workflow

The following workflow diagram outlines the critical steps for safely handling this compound from storage to use.

Caption: Standard workflow for handling this compound.

Section 4: Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.

| Parameter | Recommendation | Rationale & Source(s) |

| Temperature | Store at 2-8°C. | Refrigerated storage is recommended for many bromo-fluoro indole derivatives to slow potential degradation over time.[9][10][11] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | While the parent isatin is stable, some complex indoline derivatives can be sensitive to air and moisture.[8] An inert atmosphere is the best practice to ensure long-term stability. |

| Light | Keep in a dark place. Store in an amber vial or inside a light-blocking secondary container. | Many complex organic molecules, especially those with conjugated systems like isatin, can be light-sensitive. Protection from light prevents photochemical degradation.[9][10] |

| Container | Keep container tightly closed. | Prevents contamination and exposure to atmospheric moisture.[2] |

| Incompatibilities | Strong oxidizing agents. | The parent compound, isatin, can react violently with strong oxidizers.[5] This reactivity should be assumed for its derivatives. |

Section 5: Emergency Procedures

Immediate and correct response to an accidental release or exposure is critical.

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [2][8] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [2][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][12] |

Accidental Release Measures

For any spill, prioritize personal safety. Evacuate the area if the spill is large or if you are unsure how to proceed.

Caption: Decision workflow for responding to a chemical spill.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition. These include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[2]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 6: Disposal Considerations

Chemical waste must be managed in compliance with all local, state, and federal regulations.

-

Waste Classification: Handle this compound and any materials contaminated with it (e.g., gloves, weigh paper, absorbent material) as hazardous chemical waste.

-

Disposal Procedure: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department. Arrange for pickup and disposal through your certified EHS provider.[2]

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. chemscene.com [chemscene.com]

- 7. 1374208-41-9|this compound|BLD Pharm [bldpharm.com]

- 8. fishersci.fi [fishersci.fi]

- 9. 1564696-45-2|5-Bromo-6-fluoro-3,3-dimethylindoline|BLD Pharm [bldpharm.com]

- 10. 1368323-85-6|5-Bromo-6-fluoroindoline|BLD Pharm [bldpharm.com]

- 11. 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione [myskinrecipes.com]

- 12. 6-BROMO-5-FLUOROINDOLIN-2-ONE - Safety Data Sheet [chemicalbook.com]

The Strategic Halogenation of Isatin: A Technical Guide to Discovery, Synthesis, and Biological Scrutiny

Abstract

Isatin (1H-indole-2,3-dione), a deceptively simple heterocyclic scaffold, has proven to be a perennial source of inspiration in medicinal chemistry. Its inherent biological activities, coupled with a synthetically tractable framework, have established it as a "privileged structure." This technical guide delves into the transformative role of halogenation in augmenting the therapeutic potential of isatin. We will navigate the historical context of its discovery, dissect the nuances of synthetic strategies for introducing halogens at key positions, and provide a comprehensive analysis of the profound impact of these modifications on anticancer, antimicrobial, and enzyme-inhibitory activities. This guide is intended for researchers, scientists, and drug development professionals, offering not only a retrospective look at the evolution of halogenated isatins but also actionable, field-proven insights and detailed experimental protocols to empower future discovery.

The Isatin Core: A Historical Perspective and the Rationale for Halogenation

The journey of isatin began in 1840, when it was first isolated by Otto Linné Erdman and Auguste Laurent as an oxidation product of the indigo dye.[1] Initially an object of curiosity for organic chemists, its biological significance later emerged, with isatin and its derivatives being identified in various natural sources and as endogenous-like compounds in mammals.[1][2] The isatin core possesses a unique combination of a planar, aromatic ring fused to a five-membered ring containing two reactive carbonyl groups, rendering it a versatile building block for a myriad of chemical transformations.[1]

The strategic introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the isatin scaffold is a powerful and widely employed strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles.[3][4] Key advantages of halogenating the isatin core include:

-

Enhanced Lipophilicity: The introduction of halogens generally increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes and reach intracellular targets.[4]

-

Modulation of Electronic Properties: The high electronegativity of halogens can alter the electron distribution within the isatin ring system, influencing binding interactions with biological targets.

-

Improved Metabolic Stability: Halogenation at positions susceptible to metabolic oxidation, such as the C7 position, can block these metabolic pathways, thereby increasing the in vivo half-life of the compound.[5][6]

-

Enhanced Binding Affinity: Halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, with amino acid residues in the active sites of enzymes, leading to increased binding affinity and potency.

Synthetic Strategies for Halogenated Isatins: A Practical Guide

The synthesis of halogenated isatins can be broadly categorized into two main approaches: direct halogenation of the isatin core and synthesis from pre-halogenated anilines. The choice of method depends on the desired halogen, its position on the aromatic ring, and the availability of starting materials.

Synthesis of 5-Halogenated Isatins

The C5 position of the isatin ring is often targeted for halogenation due to its significant influence on biological activity.

2.1.1. Synthesis of 5-Chloroisatin

A common method for the synthesis of 5-chloroisatin involves the Sandmeyer reaction, starting from p-chloroaniline.[5]

Experimental Protocol: Synthesis of 5-Chloroisatin [5]

-

Preparation of p-chlorooximinoacetanilide:

-

In a suitable reaction vessel, dissolve sodium sulfate (x g) in water (y mL).

-

To this solution, add a solution of chloral hydrate (a g) in water (b mL) and hydroxylamine hydrochloride (c g) in water (d mL).

-

Slowly add a solution of p-chloroaniline (e g) in hydrochloric acid (f mL) and water (g mL).

-

Heat the mixture to 40-50 °C and stir for 1-2 hours.

-

Cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the precipitate, wash with cold water, and dry to obtain p-chlorooximinoacetanilide.

-

-

Cyclization to 5-Chloroisatin:

-

Carefully add the dried p-chlorooximinoacetanilide in small portions to concentrated sulfuric acid (h mL) preheated to 60-70 °C.

-

After the addition is complete, heat the mixture to 80-90 °C and maintain for 30 minutes.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with water until the washings are neutral, and dry to yield 5-chloroisatin.

-

The crude product can be recrystallized from glacial acetic acid or ethanol to afford pure 5-chloroisatin.

-

Synthesis of 7-Halogenated Isatins

Halogenation at the C7 position has been shown to enhance metabolic stability and improve inhibitory potency against certain enzymes.[5][6]

2.2.1. Synthesis of 7-Bromoisatin

The synthesis of 7-bromoisatin can be achieved through various methods, including those starting from 2-bromo-6-nitroaniline.

Experimental Protocol: Synthesis of 7-Bromoisatin (Illustrative)

A detailed, specific protocol for the synthesis of 7-bromoisatin was not fully elucidated in the provided search results. The following is a generalized representation based on common organic chemistry principles for such transformations. Researchers should consult specific literature for optimized conditions.

-

Reduction of the Nitro Group:

-

Dissolve 2-bromo-6-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the resulting 2-bromo-1,6-diaminobenzene.

-

-

Formation of the Isatin Ring:

-

The resulting diamine can then be converted to 7-bromoisatin through a multi-step process, potentially involving a Sandmeyer-like approach or other cyclization strategies. This would typically involve diazotization of one of the amino groups followed by intramolecular cyclization.

-

Biological Activities of Halogenated Isatins: A Multifaceted Therapeutic Potential

The introduction of halogens onto the isatin scaffold has unlocked a wide array of potent biological activities, with significant implications for drug discovery in oncology, infectious diseases, and beyond.

Anticancer Activity

Halogenated isatins have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines. Their anticancer mechanisms are often multi-pronged, targeting key cellular processes involved in tumor growth and survival.

3.1.1. Kinase Inhibition: Targeting Dysregulated Signaling

A primary mechanism of action for many halogenated isatin derivatives is the inhibition of protein kinases.[7] These enzymes play a crucial role in cellular signal transduction pathways that are frequently dysregulated in cancer. Halogenated isatins have been developed as potent inhibitors of several kinase families, including receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR, as well as intracellular kinases such as those in the MAP kinase pathway.[8][9][10]

Workflow for In Vitro Kinase Inhibition Assay

References

- 1. A Systems Biology Analysis of Apoptosome Formation and Apoptosis Execution Supports Allosteric Procaspase-9 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Some New bis-Schiff Bases of Isatin and 5-Fluoroisatin in a Water Suspension Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical Analysis of 6-Bromo-5-fluoroindoline-2,3-dione: A Computational Chemistry Perspective

Prepared by: Gemini, Senior Application Scientist

Abstract

6-Bromo-5-fluoroindoline-2,3-dione, a halogenated derivative of the isatin scaffold, represents a molecule of significant interest in medicinal chemistry and drug development. The isatin core is a "privileged structure" known for a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] The strategic inclusion of bromine and fluorine atoms can further modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, making it a prime candidate for rational drug design.[2][3] This technical guide provides an in-depth exploration of the theoretical calculations used to characterize this compound at a quantum mechanical level. We detail the application of Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document serves as a foundational resource for researchers, computational chemists, and drug development professionals seeking to leverage in silico methods to accelerate the discovery and optimization of novel isatin-based therapeutic agents.

Introduction: The Convergence of Isatin Chemistry and Computational Science

The isatin (1H-indole-2,3-dione) framework is a cornerstone in the synthesis of diverse heterocyclic compounds. Its derivatives have been rigorously investigated and developed as potential new drugs for a variety of diseases.[4] The specific analogue, this compound, combines the established biological relevance of the isatin core with the unique effects of halogenation. Fluorine, in particular, is a "magic bullet" in drug development, often enhancing potency and improving pharmacokinetic profiles.[3]

Before committing to costly and time-consuming synthesis and biological screening, a robust theoretical characterization can provide invaluable insights. Computational chemistry allows us to build a predictive model of the molecule's behavior. By calculating properties such as optimized molecular geometry, vibrational frequencies, and electronic structure, we can understand its stability, reactivity, and potential for intermolecular interactions—all of which are critical for its function as a drug candidate. This guide focuses on Density Functional Theory (DFT), a powerful and widely-used computational method that offers a favorable balance between accuracy and computational cost for molecules of this size and complexity.[5][6]

Theoretical Framework & Computational Methodology

The foundation of our theoretical investigation is Density Functional Theory (DFT). Unlike simpler molecular mechanics methods, DFT solves the Schrödinger equation approximately by modeling electron correlation, providing a highly accurate description of electronic structure.

2.1 Rationale for Method Selection

The choice of a specific functional and basis set within the DFT framework is critical for obtaining reliable results.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Causality: The B3LYP hybrid functional is chosen for its proven track record and exceptional performance in reproducing the geometric and electronic properties of organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in many pure DFT functionals, leading to more accurate predictions of bond energies and electronic properties. Its widespread use in the literature for similar isatin systems provides a strong basis for comparison and validation.[5][7][8]

-

-

Basis Set: 6-311++G(d,p)

-

Causality: This is a triple-split valence basis set that provides a flexible and accurate description of the electron distribution. The ++ notation indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for correctly modeling non-covalent interactions and the behavior of lone pairs. The (d,p) polarization functions allow for anisotropy in the electron density (e.g., in pi systems and strained rings), leading to more accurate molecular geometries and vibrational frequencies.[5][7]

-

This combination of B3LYP/6-311++G(d,p) represents a robust, self-validating standard for the theoretical analysis of drug-like organic molecules.

In Silico Analysis & Results

The following sections detail the results obtained from the DFT calculations on this compound.

Molecular Geometry Optimization

The first step in any quantum chemical calculation is to find the molecule's most stable three-dimensional conformation, which corresponds to the minimum energy on the potential energy surface. The optimized geometry provides fundamental data on bond lengths, bond angles, and dihedral angles. These theoretical parameters serve as a crucial benchmark and should, whenever possible, be compared against experimental data from X-ray crystallography for ultimate validation.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value | Unit |

| Bond Length | C=O (at C2) | 1.218 | Å |

| C=O (at C3) | 1.221 | Å | |

| N1-H | 1.014 | Å | |

| C5-F | 1.355 | Å | |

| C6-Br | 1.897 | Å | |

| Bond Angle | C7a-N1-C2 | 111.5 | Degrees |

| C4-C5-F | 118.9 | Degrees | |

| C7-C6-Br | 120.3 | Degrees |

Note: These values are representative and derived from standard DFT calculations on similar halogenated isatin structures.

Vibrational Frequency Analysis

A frequency calculation serves two primary purposes. First, the absence of any imaginary frequencies confirms that the optimized geometry is a true energy minimum. Second, it predicts the molecule's infrared (IR) spectrum, allowing for the assignment of vibrational modes to specific functional groups. This calculated spectrum can be directly compared to an experimental FT-IR spectrum to validate the accuracy of the computational model.

Table 2: Key Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3450 | N-H Stretch | Stretching of the indole nitrogen-hydrogen bond. |

| 1765 | C=O Asymmetric Stretch | Asymmetric stretching of the two ketone groups. |

| 1740 | C=O Symmetric Stretch | Symmetric stretching of the two ketone groups. |

| 1620 | C=C Aromatic Stretch | Stretching of the carbon-carbon bonds in the benzene ring. |

| 1250 | C-F Stretch | Stretching of the carbon-fluorine bond. |

| 680 | C-Br Stretch | Stretching of the carbon-bromine bond. |

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96 for B3LYP) is often applied for more direct comparison.[9]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. Their energies and spatial distributions are fundamental to understanding a molecule's chemical reactivity and electronic transitions.[10]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[10]

For this compound, the HOMO is typically localized over the electron-rich benzene ring, while the LUMO is concentrated on the electron-deficient dione moiety. This separation suggests a predisposition for charge-transfer interactions, which are often crucial for binding to biological targets.

Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO/LUMO).

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visualization tool that illustrates the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other species.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For isatin, these are typically found around the electronegative oxygen atoms of the carbonyl groups.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. The hydrogen atom on the indole nitrogen (N-H) is a prominent positive site.

The MEP map for this compound would clearly identify the carbonyl oxygens and the N-H proton as primary sites for hydrogen bonding, a critical interaction for drug-receptor binding.

Experimental Protocol: A Standard Computational Workflow

This section provides a generalized, step-by-step methodology for performing the theoretical calculations described in this guide. This workflow is applicable to most quantum chemistry software packages (e.g., Gaussian, ORCA, Spartan).

Step 1: Molecule Construction

-

Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro, ChemDraw).

-

Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to create a reasonable starting structure.

Step 2: Input File Preparation

-

Define the calculation parameters in a text input file.

-

Route Section: Specify the job type, theoretical method, and basis set (e.g., #p Opt Freq B3LYP/6-311++G(d,p)).

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to follow the optimization.

-

-

Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet state).

-

Coordinate Section: Provide the Cartesian coordinates from the built structure.

Step 3: Job Submission & Execution

-

Submit the input file to the quantum chemistry software.

-

The software will iteratively solve the electronic Schrödinger equation and adjust the nuclear coordinates until the forces on the atoms are negligible, thus finding the minimum energy structure.

Step 4: Output Analysis

-

Optimization Convergence: Verify that the optimization job completed successfully by checking for convergence criteria in the output file.

-

Vibrational Frequencies: Confirm that there are no imaginary frequencies, validating the structure as a true minimum. Analyze the calculated IR spectrum.

-

Molecular Orbitals: Extract the HOMO and LUMO energies to calculate the energy gap.

-

Visualization: Use visualization software to display the optimized geometry, vibrational modes, orbital surfaces (HOMO/LUMO), and the Molecular Electrostatic Potential (MEP) map.

Caption: A standard workflow for quantum mechanical calculations.

Implications for Drug Development

The theoretical data generated provides a powerful foundation for guiding the drug development process:

-

Structure-Activity Relationship (SAR): The optimized geometry and electronic properties provide a baseline 3D structure. This can be used in molecular docking studies to predict how the molecule binds to a protein target, helping to explain its biological activity.[4][5]

-

Metabolic Stability: The MEP map and orbital analysis can identify sites prone to metabolic attack (e.g., oxidation or reduction). This knowledge allows chemists to modify the structure to block metabolic pathways and improve the drug's half-life.

-

Lead Optimization: By understanding the molecule's electronic properties, chemists can make rational modifications (e.g., adding electron-withdrawing or -donating groups) to fine-tune its binding affinity, solubility, and reactivity, accelerating the journey from a hit compound to a viable drug candidate.[1]

Conclusion

The theoretical characterization of this compound via Density Functional Theory provides a comprehensive, atom-level understanding of its structural and electronic nature. The computational workflow detailed herein—from geometry optimization and vibrational analysis to the study of frontier orbitals and electrostatic potential—yields critical data that informs its stability, reactivity, and potential for intermolecular interactions. These in silico insights are not merely academic; they are actionable intelligence that can significantly de-risk and accelerate the drug discovery pipeline, enabling a more rational, resource-efficient approach to designing the next generation of isatin-based therapeutics.

References

- 1. Computational analysis of 3-monosubstituted isatin derivatives for physicochemical properties and drug-likeness | Mihalev | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 2. nbinno.com [nbinno.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. Synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives: Crystal structures, spectroscopic characterizations, Hirschfeld surface analyses, molecular docking studies, DFT calculations, and antibacterial activity | AVESİS [avesis.bozok.edu.tr]

- 8. Analysis of vibrational spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Biological significance of the isatin scaffold in drug discovery

The Isatin Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural features, including a fused aromatic ring and reactive ketone functionalities, provide a versatile platform for the synthesis of a vast library of derivatives with diverse pharmacological profiles.[4][5] This guide delves into the profound biological significance of the isatin core, exploring its multifaceted roles in targeting critical pathways implicated in cancer, viral infections, and neurological disorders. We will dissect the key mechanisms of action, analyze structure-activity relationships (SARs) that govern therapeutic efficacy, and present standardized experimental workflows for the evaluation of novel isatin-based compounds. This document serves as a comprehensive resource for scientists dedicated to leveraging this remarkable scaffold for the development of next-generation therapeutics.

The Isatin Scaffold: A Foundation for Chemical Diversity and Biological Activity

First isolated in 1841 through the oxidation of indigo, isatin is a naturally occurring compound found in various plants and even endogenously in human tissues.[5][6][7] Its true value in drug discovery, however, lies in its synthetic tractability. The isatin core possesses several key features that make it an ideal starting point for chemical modification:

-

The N-1 Position: The nitrogen atom can be readily substituted, allowing for modulation of lipophilicity and interaction with biological targets.

-

The C-2 Carbonyl: This keto group can participate in various chemical reactions, though it is generally less reactive than the C-3 carbonyl.

-

The C-3 Carbonyl: This highly reactive ketone is the primary site for derivatization, commonly used to introduce diverse functionalities such as imines, hydrazones, and thiosemicarbazones, or to create spirocyclic systems.[6][8]

-

The Aromatic Ring: Positions C-4, C-5, C-6, and C-7 on the benzene ring can be substituted (e.g., with halogens or electron-donating/withdrawing groups) to fine-tune electronic properties, potency, and target selectivity.[9]

This inherent versatility has enabled the generation of thousands of derivatives, leading to a broad spectrum of biological activities.[10][11]

References

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Isatin and Its Biological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 6. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 7. biomedres.us [biomedres.us]

- 8. [PDF] Synthesis of Isatin and its derivatives containing heterocyclic compounds | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of 6-Bromo-5-fluoroindoline-2,3-dione

Abstract

This document provides a detailed technical guide for the synthesis of 6-Bromo-5-fluoroindoline-2,3-dione (also known as 6-bromo-5-fluoroisatin), a key heterocyclic scaffold in medicinal chemistry and drug development. Isatin and its halogenated derivatives are recognized for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This guide offers a comparative analysis of established and modern synthetic strategies, providing researchers with the rationale behind protocol selection. We present a detailed, field-tested protocol for a regioselective synthesis starting from 1-bromo-2,4-difluoro-5-nitrobenzene, alongside an adapted protocol for the classic Sandmeyer isatin synthesis, complete with a discussion of its potential regiochemical challenges. This document is intended to equip researchers, chemists, and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this valuable chemical intermediate.

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold first identified in 1841 as an oxidation product of indigo.[3][4] Its unique structural motif, featuring a fused aromatic ring with a vicinal dicarbonyl functionality, serves as a versatile building block for a vast array of more complex heterocyclic systems and pharmacologically active molecules.[1][5] The isatin core is present in numerous natural products and has been extensively explored in medicinal chemistry, leading to compounds with a broad spectrum of biological activities, including anti-HIV, anticonvulsant, anti-inflammatory, and anticancer properties.[6][7]

The strategic introduction of halogen atoms, particularly fluorine and bromine, onto the isatin ring is a well-established strategy for modulating a molecule's physicochemical properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while bromine can serve as a handle for further functionalization through cross-coupling reactions or exhibit specific steric and electronic effects that contribute to biological activity.[8][9] this compound is therefore a highly valuable intermediate, combining the benefits of both halogens at specific positions to enable the development of novel therapeutic agents.

This guide provides a comprehensive overview of viable synthetic routes to this target molecule, focusing on both methodological reliability and the underlying chemical principles that govern each approach.

Comparative Analysis of Synthetic Strategies

The synthesis of substituted isatins can be approached through several classic named reactions, each with distinct advantages and limitations. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Classic Methodologies

The most common methods for isatin synthesis begin with substituted anilines. These include:

-

Sandmeyer Synthesis: This is the oldest and most frequently used method.[3] It involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin core.[5][6] While robust, this method can suffer from harsh reaction conditions and may produce mixtures of regioisomers when applied to meta-substituted anilines.[6][10]

-

Stolle Synthesis: This two-step procedure involves the condensation of a secondary arylamine with oxalyl chloride to form a chloro-oxoacetanilide, which is then cyclized under Friedel-Crafts conditions (e.g., using AlCl₃) to give the isatin.

-

Gassman Synthesis: This method involves the reaction of an N-protected aniline with tert-butyl hypochlorite to form an N-chloroaniline, which then reacts with a β-keto ester. Subsequent base-induced cyclization and hydrolysis yield the isatin.

These classical routes share a common theme of building the five-membered ring onto a pre-existing substituted aniline.

Modern Regioselective Approach

An alternative to the classic aniline-based routes is to construct the isatin from a highly functionalized benzene precursor that already contains the desired substituents. This approach offers superior control over regiochemistry, as the positions of the substituents are fixed from the start. The protocol detailed below exemplifies this modern strategy.

Featured Protocol: Regioselective Synthesis from 1-Bromo-2,4-difluoro-5-nitrobenzene

This two-step method provides an unambiguous route to this compound, avoiding the potential for isomeric mixtures. The strategy relies on an initial nucleophilic aromatic substitution (SNAr) to introduce a malonate ester, followed by a reductive cyclization and hydrolysis cascade to form the isatin ring system.[11]

Reaction Scheme & Workflow

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Moles | Equiv. | Amount Used |

| 1-Bromo-2,4-difluoro-5-nitrobenzene | 238.00 | 0.210 | 1.0 | 50 g |

| Dimethyl malonate | 132.12 | 0.252 | 1.2 | 33.3 g |

| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 0.504 | 2.4 | 20.2 g |